molecular formula C20H16O6 B191744 Lupinisoflavone A CAS No. 93373-45-6

Lupinisoflavone A

Cat. No.: B191744
CAS No.: 93373-45-6
M. Wt: 352.3 g/mol
InChI Key: DOGAHANJPKBCGB-UHFFFAOYSA-N
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Description

Lupinisoflavone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pigeon pea, pulses, and white lupine. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Isoflavonoid Composition and Potential Biological Activities

  • Isoflavonoids in Lupinus albus Roots : Lupinisoflavones, including Lupinisoflavone A, have been identified in white lupin roots. These compounds have unique structural features, such as dihydrofurano-isoflavone and pyrano-isoflavone structures, which may have implications for their biological activities (Tahara et al., 1989).

Antifungal Properties

  • Fungitoxic Activities : Research indicates that Lupinisoflavones, including this compound, exhibit fungitoxic properties. This suggests a potential application in plant protection or antifungal therapies (Tahara et al., 1984).

Plant-Soil Interactions

  • Role in Plant-Soil Microbe Interactions : Studies have shown that Lupinisoflavones can be present in root exudates, indicating their potential role in plant-soil microbe interactions, possibly affecting nutrient uptake or plant defense mechanisms (Wojtaszek et al., 1993).

Stereochemical Analysis

  • Stereochemical Studies : Research on the stereochemistry of dihydrofurano-isoflavones like this compound has been conducted, which is crucial for understanding their biological activity and potential pharmaceutical applications (Tahara et al., 1987).

Antifungal Agent Role

  • Pre-infectional Antifungal Agent : Evidence suggests that this compound and related isoflavones may act as pre-infectional resistance factors in plants, contributing to natural plant defense mechanisms against fungal infections (Harborne et al., 1976).

Biochemical Pathways and Metabolism

  • Biochemical Pathways in Plants : Further investigations have revealed the presence of various isoflavonoids, including this compound, in lupin roots. This helps in understanding the complex biochemical pathways and metabolism of isoflavonoids in plants (Tahara et al., 1990).

Mycorrhizal Fungi Inhibition

  • Inhibitory Effect on Mycorrhizal Fungi : this compound and related compounds have been shown to inhibit the development of hyphal structures in mycorrhizal fungi, which could be significant in understanding plant-microbe interactions (Akiyama et al., 2010).

Isoflavone Modification by Fungi

  • Fungal Metabolism of Isoflavones : Research has shown that fungi can modify isoflavones like this compound, which could have implications for both plant pathology and the development of fungal-resistant plant varieties (Tahara et al., 1985).

Properties

CAS No.

93373-45-6

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3

InChI Key

DOGAHANJPKBCGB-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O

melting_point

189-191°C

physical_description

Solid

Synonyms

(+)-Lupinisoflavone A;  (+)-6-(2,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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